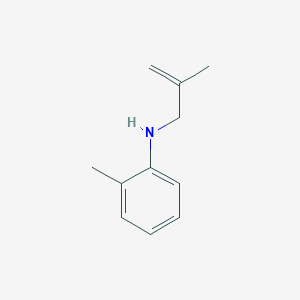![molecular formula C15H8N2O2 B14271351 4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine CAS No. 155049-67-5](/img/structure/B14271351.png)
4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine is an organic compound characterized by the presence of a nitrophenyl group and a pyridine ring connected through a butadiyne linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine typically involves the coupling of 4-nitrophenylacetylene with 4-iodopyridine under Sonogashira coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine involves its interaction with molecular targets through its nitrophenyl and pyridine moieties. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can engage in coordination with metal ions or hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure with a butadiyne linker but different functional groups.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a butanedione linker with trifluoro and naphthyl groups.
Uniqueness
4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine is unique due to the presence of both a nitrophenyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
155049-67-5 |
|---|---|
Fórmula molecular |
C15H8N2O2 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
4-[4-(4-nitrophenyl)buta-1,3-diynyl]pyridine |
InChI |
InChI=1S/C15H8N2O2/c18-17(19)15-7-5-13(6-8-15)3-1-2-4-14-9-11-16-12-10-14/h5-12H |
Clave InChI |
XYNLCAYVCYKHTL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC#CC2=CC=NC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


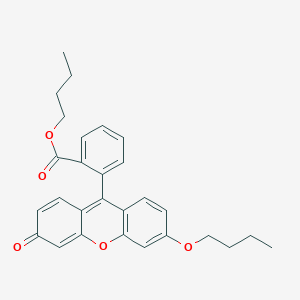


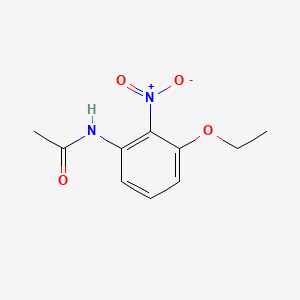


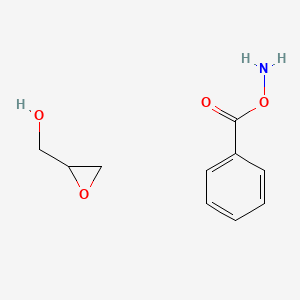
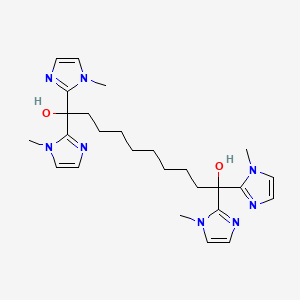
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
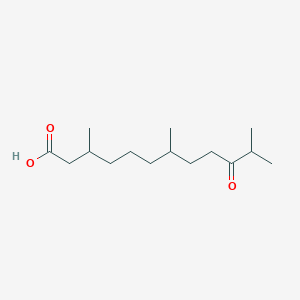
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
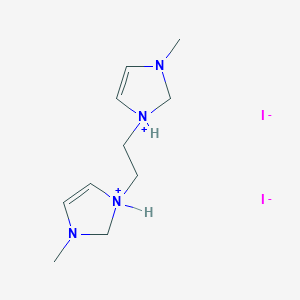
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
